5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol
Description
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)15-10-14(11-16(23)12-15)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12,23H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSDLXSFXKUXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686774 | |
| Record name | 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-22-3 | |
| Record name | 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Physical and Chemical Properties
Before delving into the preparation methods, understanding the physical and chemical properties of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is crucial for designing effective synthetic routes and purification procedures.
Basic Properties
The compound contains a hydroxyl group that serves as a hydrogen bond donor, while the sulfonyl group and nitrogen in the piperidine ring act as hydrogen bond acceptors. These features significantly influence the reactivity and solubility of the compound, which are important considerations in synthesis planning.
Retrosynthetic Analysis and Strategic Approach
A logical approach to synthesizing 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol involves retrosynthetic analysis to identify key disconnections and suitable starting materials.
Retrosynthetic Analysis
The target molecule can be broken down into three main building blocks:
- A 3-trifluoromethylphenol moiety
- A 4-substituted phenyl unit
- A piperidin-1-ylsulfonyl functional group
Based on this analysis, several synthetic routes can be considered, focusing on the formation of the biphenyl backbone and subsequent incorporation of the sulfonyl and piperidine functionalities.
Key Disconnections
The critical disconnections for synthesizing this compound include:
- The bond between the two phenyl rings (biphenyl formation)
- The sulfonamide linkage between the phenyl ring and piperidine
- The incorporation of the trifluoromethyl group
Synthesis Routes
Method 1: Palladium-Catalyzed Cross-Coupling Approach
This method involves a Suzuki-Miyaura cross-coupling reaction between a 3-trifluoromethylphenol boronic acid derivative and a 4-halogenated phenylsulfonyl piperidine.
Synthesis of 4-Piperidin-1-ylsulfonylphenyl Halide Intermediate
The preparation of 4-piperidin-1-ylsulfonylphenyl halide intermediate can be adapted from similar sulfonamide synthetic procedures:
- Chlorosulfonation of bromobenzene: React bromobenzene with chlorosulfonic acid at 0-5°C to obtain 4-bromophenylsulfonyl chloride.
- Sulfonamide formation: React the sulfonyl chloride with piperidine in the presence of a base such as triethylamine or potassium carbonate in dichloromethane at 0-25°C.
4-Bromophenylsulfonyl chloride + Piperidine → 4-Piperidin-1-ylsulfonylphenyl bromide
This approach is supported by established methods for synthesizing sulfonamides as described in the synthesis of 5-(phenylsulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide hydrochloride.
Cross-Coupling Reaction
The prepared 4-piperidin-1-ylsulfonylphenyl bromide can be coupled with 3-trifluoromethylphenol boronic acid using a palladium catalyst:
4-Piperidin-1-ylsulfonylphenyl bromide + 3-(Trifluoromethyl)phenol-5-boronic acid → 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol
Reaction conditions:
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: Dioxane/water or THF/water
- Temperature: 80-100°C
- Time: 12-24 hours
This cross-coupling strategy is based on established protocols for forming biphenyl systems, which can be adapted for our specific target.
Method 2: Sequential Functionalization Approach
This approach involves building the biphenyl scaffold first, followed by sequential functionalization with sulfonyl chloride and piperidine.
Biphenyl Formation
Start with 3-trifluoromethylphenol and protect the hydroxyl group using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS):
3-Trifluoromethylphenol + TBDMSCl → TBDMS-protected 3-trifluoromethylphenol
Then perform a borylation reaction:
TBDMS-protected 3-trifluoromethylphenol + Bis(pinacolato)diboron → TBDMS-protected 3-trifluoromethylphenol-5-boronic ester
Couple the boronic ester with 4-bromobenzene using Suzuki coupling:
TBDMS-protected 3-trifluoromethylphenol-5-boronic ester + 4-Bromobenzene → TBDMS-protected 5-(4-phenyl)-3-trifluoromethylphenol
Purification and Characterization
Purification Methods
Several purification techniques can be employed to obtain high-purity 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol:
Column Chromatography
Column chromatography using silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) can effectively separate the target compound from impurities. This method is particularly useful for removing unreacted starting materials and byproducts.
Recrystallization
Recrystallization from suitable solvents such as ethanol, isopropanol, or acetone/water mixtures can significantly improve purity. The process may be repeated multiple times to achieve high purity.
Salt Formation and Conversion
Formation of a salt (e.g., hydrochloride or p-toluenesulfonate) can facilitate purification, followed by conversion back to the free base:
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol + HCl → Salt
Salt + Base → Purified 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol
This approach is particularly effective for removing impurities with different acid-base properties.
Characterization Methods
Spectroscopic Analysis
| Technique | Expected Observations | Purpose |
|---|---|---|
| ¹H NMR | Signals for aromatic protons (δ 6.5-8.0 ppm), piperidine protons (δ 1.5-3.5 ppm), hydroxyl proton (broad signal, δ 9-10 ppm) | Structural confirmation |
| ¹³C NMR | Signals for aromatic carbons (δ 110-160 ppm), trifluoromethyl carbon (quartet, δ 120-130 ppm), piperidine carbons (δ 20-60 ppm) | Carbon framework verification |
| ¹⁹F NMR | Signal for trifluoromethyl group (δ -60 to -65 ppm) | Confirmation of CF₃ group |
| Mass Spectrometry | Molecular ion peak at m/z 385.09 (M+), fragmentation pattern showing loss of piperidine | Molecular weight confirmation |
| IR Spectroscopy | OH stretching (3200-3600 cm⁻¹), S=O stretching (1300-1350 cm⁻¹ and 1140-1170 cm⁻¹), C-F stretching (1000-1400 cm⁻¹) | Functional group confirmation |
Purity Analysis
High-performance liquid chromatography (HPLC) can be used to determine the purity of the synthesized compound. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid) can effectively separate the target compound from impurities.
Optimization Strategies
Reaction Conditions Optimization
The synthesis can be optimized by systematically varying reaction parameters:
| Parameter | Range to Test | Expected Impact |
|---|---|---|
| Temperature | 0-100°C | Affects reaction rate and selectivity |
| Reaction Time | 1-48 hours | Influences conversion and byproduct formation |
| Catalyst Loading | 1-10 mol% | Impacts reaction efficiency and cost |
| Solvent System | Various solvent combinations | Affects solubility and reaction kinetics |
| Base | Different inorganic and organic bases | Influences deprotonation efficiency |
Protecting Group Strategies
For methods involving hydroxyl protection, different protecting groups can be evaluated:
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| TBDMS | Stable to many conditions, selective | Requires strong fluoride sources for removal |
| Acetyl | Easy to install and remove | Less stable to basic conditions |
| Benzyl | Stable to many conditions | Requires hydrogenolysis for removal |
| MOM | Good stability, easily removed | Carcinogenic reagents for installation |
Scale-Up Considerations
For industrial-scale production, several factors need to be addressed:
Process Improvements
- Continuous flow processes can improve safety and efficiency for hazardous steps
- Solvent recycling systems can reduce environmental impact
- Alternative, greener reagents should be considered where possible
Yield Enhancement
Based on similar synthetic procedures, expected yields for the key steps are:
| Synthetic Step | Expected Yield Range | Optimization Strategy |
|---|---|---|
| Suzuki Coupling | 65-85% | Optimized catalyst system and reaction conditions |
| Sulfonylation | 70-85% | Temperature control and dropwise addition of reagents |
| Piperidine Incorporation | 75-90% | Base selection and concentration control |
| Deprotection | 85-95% | Careful pH control and reaction monitoring |
Chemical Reactions Analysis
Types of Reactions
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Here are some notable applications:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
- Cholinesterase Inhibition : The compound's structural features suggest potential as a cholinesterase inhibitor. Inhibitors of this enzyme are crucial in treating conditions like Alzheimer's disease . A study on related piperidine derivatives demonstrated significant inhibition of cholinesterase activity, indicating that modifications to the piperidine moiety may enhance efficacy .
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane penetration and antimicrobial activity .
Analytical Applications
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol serves as a reference standard in analytical chemistry. Its unique chemical structure allows for:
- Method Development : It can be used to develop and validate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are essential for the quantification of similar compounds in biological samples .
- Quality Control : In pharmaceutical manufacturing, this compound can be used to ensure the quality and consistency of drug formulations containing piperidine derivatives.
Material Science Applications
The incorporation of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol into polymer matrices has been explored for:
- Polymer Modification : The compound can act as a functional additive to enhance the properties of polymers, such as thermal stability and mechanical strength. Its sulfonamide group can improve adhesion properties in coatings and adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of AKR1C3 Inhibitors
- Piperidinylsulfonyl Phenyl Analogs: The target compound shares the piperidin-1-ylsulfonylphenyl group with Heinrich et al.'s pyrrolidin-2-one derivatives, which are potent non-carboxylate AKR1C3 inhibitors (IC₅₀ values in the nanomolar range) . The replacement of pyrrolidinone with a trifluoromethylphenol may enhance hydrogen bonding and metabolic stability.
- Benzaldehyde Derivatives : The compound in replaces the sulfonamide-piperidine with a benzaldehyde group. This substitution reduces molecular weight (266.22 g/mol vs. ~400 g/mol for the target compound) and increases hydrophilicity (XlogP 3.5 vs. estimated ~4.2 for the target compound) .
- Triazolone Derivatives: These compounds (e.g., ZINC8782156) feature a triazolone ring instead of the phenol group.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
- Hydrogen Bonding: The phenol group in the target compound provides a hydrogen bond donor absent in Heinrich et al.'s pyrrolidinone derivatives, which may enhance binding to AKR1C3’s active site .
Inhibitory Activity and Mechanism
- AKR1C3 Inhibition: Heinrich et al.'s pyrrolidinone derivatives exhibit IC₅₀ values of 10–100 nM for AKR1C3, attributed to the sulfonamide-piperidine group’s interaction with the enzyme’s hydrophobic pocket . The target compound’s trifluoromethylphenol group may mimic the carboxylate group in classical inhibitors (e.g., flufenamic acid), enhancing potency.
- Hormone Modulation: SN33638, a related AKR1C3 inhibitor, reduces testosterone and estradiol production in cancer models . The target compound’s phenol group could similarly interfere with steroidogenesis, though direct evidence is lacking.
- Selectivity : Triazolone derivatives () show varied selectivity across AKR isoforms due to substituent effects. The target compound’s trifluoromethyl group may improve selectivity for AKR1C3 over AKR1C2 .
Biological Activity
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H17F3N2O2S and a molecular weight of approximately 401.4 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Research indicates that compounds containing trifluoromethyl groups can significantly influence biological pathways. In particular, the presence of the trifluoromethyl group in phenolic compounds has been associated with:
- Inhibition of 5-hydroxytryptamine (5-HT) uptake: The inclusion of a trifluoromethyl group in the para-position has been shown to increase potency for inhibiting serotonin uptake, which is critical for mood regulation and various psychiatric conditions .
- Interaction with Janus Kinase (JAK) pathways: Compounds similar in structure have been reported to modulate JAK1 activity, which plays a vital role in inflammatory responses and hematopoiesis .
Biological Activity Data
The following table summarizes key biological activities associated with 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Serotonin uptake inhibition | Increased potency (6-fold) | |
| JAK1 inhibition | Modulation of inflammatory response | |
| Antimicrobial activity | MIC against Staphylococcus aureus |
Case Studies
-
Inhibition of JAK1:
A study demonstrated that derivatives similar to 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol exhibited significant inhibition of JAK1, which is implicated in various autoimmune diseases. The compound's ability to selectively inhibit this pathway suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and psoriasis. -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of phenolic compounds with trifluoromethyl groups. Results indicated that these compounds showed promising activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, highlighting their potential as antibacterial agents .
Research Findings
Recent studies have expanded upon the biological implications of trifluoromethylated phenolic compounds:
- Synergistic Effects: When combined with other therapeutic agents, such as existing antibiotics, these compounds demonstrated enhanced efficacy, suggesting a potential for combination therapies in infectious diseases.
- Pharmacokinetic Profiles: The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties, facilitating better absorption and longer half-lives in biological systems .
Q & A
Basic: What synthetic routes are recommended for 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol?
Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine intermediate with a substituted phenyl trifluoromethyl precursor. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with piperidine under basic conditions (e.g., sodium acetate buffer, pH 4.6) to form the piperidin-1-ylsulfonyl moiety .
- Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the trifluoromethylphenyl group. For example, using palladium catalysts and boronic acid derivatives under inert atmospheres .
- Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) for isolation .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC : Utilize a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and retention time .
- NMR Spectroscopy : and NMR in deuterated DMSO or CDCl₃ to confirm structural integrity, focusing on sulfonyl (-SO₂-) and trifluoromethyl (-CF₃) signals .
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) to resolve stereochemistry and intermolecular interactions, as demonstrated for analogous sulfonamide derivatives .
Basic: How to evaluate the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC, noting any shifts in retention time or new peaks .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., sulfonic acid derivatives) .
Basic: What strategies are used to assess bioactivity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or other sulfonamide-targeted enzymes using fluorescence-based kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) .
- Cellular Uptake Studies : Radiolabel the compound with or and measure intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
- Cytotoxicity : MTT assay in primary vs. transformed cells to identify selective toxicity, comparing IC₅₀ values with known standards .
Advanced: How to resolve discrepancies in elemental analysis data?
Methodological Answer:
- Recalibration : Verify combustion analysis (C, H, N) using internal standards (e.g., acetanilide) to rule out instrument error .
- Isotopic Pattern Analysis : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, especially for halogenated or sulfur-containing derivatives .
- Sample Purity : Re-purify via preparative HPLC and repeat analysis, as impurities (e.g., residual solvents) may skew results .
Advanced: What computational approaches guide analog design?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 3LN1), focusing on the sulfonamide group’s hydrogen bonding with Arg513 .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict activity of trifluoromethyl-substituted analogs .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the piperidinylsulfonyl moiety on aromatic ring reactivity .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or acetylated derivatives for improved bioavailability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (100–200 nm diameter) and characterize via dynamic light scattering (DLS) .
Advanced: How to investigate synergistic effects with other therapeutics?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy with NSAIDs or antifungals in checkerboard assays .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated by 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol and co-administered drugs .
- In Vivo Models : Evaluate pharmacokinetic interactions in rodent studies, monitoring plasma concentrations via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
